molecular formula C16H11N3O6 B4050508 2-(1,3-dioxoisoindol-2-yl)-N-(2-hydroxy-5-nitrophenyl)acetamide

2-(1,3-dioxoisoindol-2-yl)-N-(2-hydroxy-5-nitrophenyl)acetamide

Cat. No.: B4050508
M. Wt: 341.27 g/mol
InChI Key: XGWHOGVNPRJVBR-UHFFFAOYSA-N
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Description

2-(1,3-dioxoisoindol-2-yl)-N-(2-hydroxy-5-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C16H11N3O6 and its molecular weight is 341.27 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-hydroxy-5-nitrophenyl)acetamide is 341.06478508 g/mol and the complexity rating of the compound is 565. The solubility of this chemical has been described as >51.2 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Green Synthesis Approaches

Researchers have developed environmentally friendly synthesis methods for compounds similar to 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-hydroxy-5-nitrophenyl)acetamide, highlighting their potential as analgesic and antipyretic agents. These methods involve green chemistry principles, aiming for reduced environmental impact and improved safety profiles (Reddy et al., 2014).

Antimalarial Activity

The compound has also been investigated within the framework of antimalarial activity studies. This research focuses on understanding how modifications to the chemical structure can influence antimalarial potency, offering insights into the design of new therapeutic agents (Werbel et al., 1986).

Nonlinear Optical Materials

Another area of application is in the development of organic non-linear optical materials. The structural and electronic properties of compounds like 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-hydroxy-5-nitrophenyl)acetamide are analyzed for their potential in optical applications, emphasizing the importance of understanding the molecular basis of non-linear optical behavior (Mahalakshmi et al., 2002).

Chemoselective Synthesis

Research into the chemoselective synthesis of related compounds, such as N-(2-hydroxyphenyl)acetamide, showcases innovative approaches to synthesizing intermediates for antimalarial drugs. These studies explore the efficiency and selectivity of enzymatic catalysis, highlighting the potential for more targeted and sustainable synthetic routes (Magadum & Yadav, 2018).

Synthesis and Anticancer Activity

The synthesis of novel derivatives and their evaluation for cytotoxic activity against cancer cell lines is another critical area of research. This work contributes to the development of new anticancer agents by exploring the structure-activity relationships and identifying promising candidates for further study (Modi et al., 2011).

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(2-hydroxy-5-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O6/c20-13-6-5-9(19(24)25)7-12(13)17-14(21)8-18-15(22)10-3-1-2-4-11(10)16(18)23/h1-7,20H,8H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWHOGVNPRJVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24791956
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.